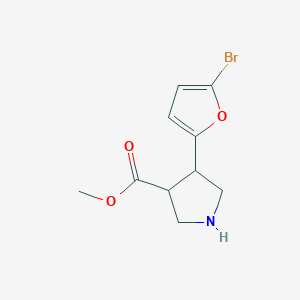

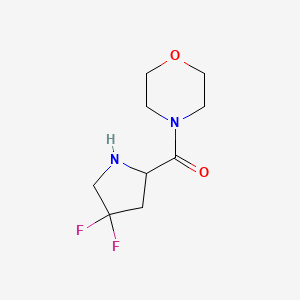

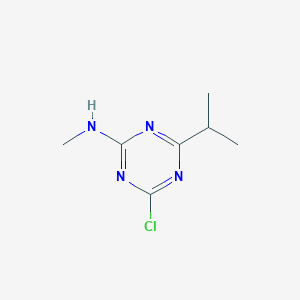

![molecular formula C9H9N3O2S B1488488 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2097976-40-2](/img/structure/B1488488.png)

3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

The compound “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a thieno[3,2-d]pyrimidine derivative . Thieno[3,2-d]pyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various techniques. For instance, 1H NMR can provide information about the types of hydrogen atoms present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various techniques. For instance, the melting point can be determined, and IR spectroscopy can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique

Antimicrobial Activity

Thieno[3,2-d]pyrimidines, including the compound , have been reported to possess significant antimicrobial activity . They have been tested against various microorganisms such as Escherichia coli, Bacillus megaterium, Bacillus subtilis (bacterial species), Fusarium proliferatum, Trichoderma harzianum, Aspergillus niger (fungal species) and have shown good antimicrobial activity .

Antitumor Activity

Thieno[3,2-d]pyrimidines have been reported to have antitumor activity . This class of compounds has been used in the development of new drugs for cancer treatment .

Anti-inflammatory Activity

Thieno[3,2-d]pyrimidines have also been reported to have anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antiviral Activity

Thieno[3,2-d]pyrimidines have been reported to have antiviral activity . They could be used in the development of new antiviral drugs .

Kinase Inhibiting Activity

Thieno[3,2-d]pyrimidines have been reported to have kinase inhibiting activity . Kinase inhibitors are an important class of drugs used in the treatment of cancer and inflammatory diseases .

Phosphodiesterase IV Inhibiting Activity

Thieno[3,2-d]pyrimidines have been reported to have phosphodiesterase IV inhibiting activity . Phosphodiesterase IV inhibitors are used in the treatment of respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma .

Gastric Antisecretory Activity

Thieno[3,2-d]pyrimidines have been reported to have gastric antisecretory activity . This makes them potential candidates for the treatment of conditions like peptic ulcer disease .

Antifolating Activity

Thieno[3,2-d]pyrimidines have been reported to have antifolating activity . Antifolates are a type of drug used in the treatment of cancer .

Mécanisme D'action

Thieno[3,2-d]pyrimidines have been studied for their biological activities. They have shown a range of activities, such as anticancer, antioxidant, and central nervous system (CNS) protection . Some thieno[3,2-d]pyrimidines have been found to inhibit atypical protein kinase C (aPKC), which may control vascular permeability, prevent edema, and reduce inflammation .

Safety and Hazards

Orientations Futures

Thieno[3,2-d]pyrimidines, including “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, continue to be of interest in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on further exploring their biological activities, optimizing their synthesis, and investigating their potential therapeutic applications .

Propriétés

IUPAC Name |

3-(azetidin-3-yl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c13-8-7-6(1-2-15-7)11-9(14)12(8)5-3-10-4-5/h1-2,5,10H,3-4H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGGXWRCQHQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)C3=C(C=CS3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

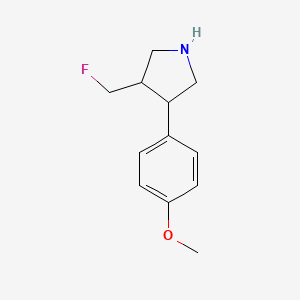

![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)

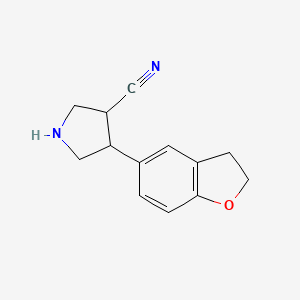

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)

![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)